molecular formula C25H22O5 B2391203 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one CAS No. 610760-87-7

7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one

Cat. No.: B2391203
CAS No.: 610760-87-7
M. Wt: 402.446
InChI Key: AJLBUBNANNQPLM-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromene family. Chromenes are oxygen-containing heterocycles that are widely found in natural products and have significant pharmaceutical and biological relevance . This particular compound is characterized by its complex structure, which includes benzyloxy and dimethoxyphenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzaldehyde derivatives with chromone precursors under basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. These methods ensure the consistent quality and purity of the compound, which is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized chromenes, reduced chromenes, and substituted derivatives with various functional groups. These products can have different physical and chemical properties, making them useful for diverse applications .

Scientific Research Applications

7-(Benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives such as:

Uniqueness

What sets 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over other similar compounds in terms of reactivity, stability, and biological activity .

Biological Activity

7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromene class, characterized by its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments.

  • Molecular Formula : C25H22O6
  • Molecular Weight : 418.44 g/mol
  • IUPAC Name : 3-(2-(benzyloxy)-3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one

Synthesis

The synthesis typically involves the cyclization of appropriate precursors under specific conditions, often utilizing benzopyran ring formation. The synthetic routes include:

  • Condensation Reactions : Combining 3,4-dimethoxybenzaldehyde with other functional groups.
  • Cyclization : Formation of the chromene structure through cyclization reactions.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. In vitro studies have shown that these compounds can effectively scavenge free radicals, which may contribute to their protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects

In cellular models, this compound has demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages. The inhibition of NO production is crucial as excessive NO is associated with inflammatory responses. The results suggest that this compound could be beneficial in managing inflammatory conditions without inducing cytotoxicity .

Anticancer Activity

Several studies have highlighted the anticancer potential of chromene derivatives, including this compound. For instance:

  • Cell Line Studies : The compound showed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 1.82 to 5.55 μM, indicating its potential effectiveness as an anticancer agent .
  • Mechanism of Action : The proposed mechanism involves modulation of signaling pathways related to cell proliferation and apoptosis, particularly through the inhibition of NF-κB activation .

Study 1: Antioxidant and Anti-inflammatory Activity

A study published in MDPI demonstrated that derivatives of this compound significantly reduced LPS-induced NO production without causing cytotoxicity in RAW 264.7 cells after a 24-hour treatment period. This suggests a dual role in both antioxidant and anti-inflammatory pathways .

Study 2: Anticancer Efficacy

Another research effort focused on the structure-activity relationship of chromene derivatives indicated that modifications in the phenolic groups enhanced anticancer activity. Specifically, compounds with methoxy substitutions showed improved efficacy against multiple cancer types compared to their non-substituted counterparts .

Data Summary Table

Biological ActivityObserved EffectsReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of NO production in macrophages
AnticancerCytotoxicity against cancer cell lines (IC50 = 1.82 - 5.55 μM)

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-methyl-7-phenylmethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O5/c1-16-24(18-9-12-21(27-2)23(13-18)28-3)25(26)20-11-10-19(14-22(20)30-16)29-15-17-7-5-4-6-8-17/h4-14H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLBUBNANNQPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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